1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound characterized by the presence of a dihydropyrazine ring substituted with a 4-methylphenyl group. This compound is notable for its potential applications in medicinal chemistry and materials science. It can be classified as a dihydropyrazine derivative, which is significant due to its unique structural and electronic properties that can influence biological activity and reactivity.
The synthesis of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves several key methods:
The molecular structure of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be described as follows:
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions:
The mechanism of action for 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione include:
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific applications:
Dihydropyrazine-2,3-dione derivatives constitute a structurally distinctive class of nitrogen-containing heterocycles characterized by a six-membered ring with adjacent nitrogen atoms at the 1- and 4-positions and carbonyl groups at C-2 and C-3. This core scaffold (molecular formula: C₄H₄N₂O₂, MW: 112.09 g/mol) serves as a privileged pharmacophore in medicinal chemistry due to its electronic versatility and capacity for diverse chemical modifications [2] [9]. The electron-deficient nature of the dione system facilitates π-π stacking interactions with biological targets, while the imide nitrogen (N-1) and carbonyl oxygen atoms act as hydrogen-bond acceptors, enabling specific molecular recognition events [3].
Table 1: Fundamental Molecular Characteristics of the Dihydropyrazine-2,3-dione Core
Property | Value |
---|---|
Molecular Formula | C₄H₄N₂O₂ |
Molecular Weight | 112.09 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 (unless N-H present) |
Topological Polar Surface Area | ~41.7 Ų |
Canonical SMILES | O=C1NC=CNC1=O |
The mechanism of action for dihydropyrazine derivatives often involves modulation of enzymatic activity or receptor binding. Studies indicate these compounds can function as covalent inhibitors or electron donors in biological redox systems, analogous to the role of 1,4-dihydropyrazine units in flavin coenzymes and marine luciferins [3]. Their electrochemical behavior, characterized by low oxidation potentials, enables participation in electron-transfer processes critical for disrupting cellular signaling pathways in pathologies like cancer [3] [10]. For instance, structural analogs have demonstrated inhibition of tubulin polymerization and interference with DNA replication through intercalation or cleavage mechanisms [6] [10].
Synthetic methodologies for accessing this scaffold have evolved significantly. Traditional approaches relied on cyclocondensation of nitrogen nucleophiles with α-dicarbonyl systems [3]. Contemporary routes feature innovative strategies, such as:
Therapeutic applications are broad and emerging. Dihydropyrazine derivatives exhibit:
The introduction of a 4-methylphenyl group at the N-1 position of the dihydropyrazine-2,3-dione scaffold transforms its physicochemical and biological profile. This arylalkyl substituent (C₆H₄CH₃-4) contributes significantly to the molecule's overall properties through steric, electronic, and hydrophobic effects. In 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione (Molecular Formula: C₁₁H₁₀N₂O₂, MW: 202.22 g/mol), this group is attached via a methylene bridge (-CH₂-), yielding a benzylic substitution pattern [5].
Table 2: Impact of 4-Methylphenyl vs. Other Common N-1 Substituents
Substituent (R) | logP/D* | Topological PSA (Ų) | Key Biological Effects |
---|---|---|---|
4-Methylphenylmethyl | ~1.16 | ~41.7 | Enhanced tubulin binding; Improved cellular penetration |
3-Fluorophenylmethyl | ~1.5 | ~41.7 | Increased metabolic stability |
Unsubstituted phenylmethyl | ~1.0 | ~41.7 | Moderate activity; Baseline lipophilicity |
Hydrogen (parent core) | ~-0.5 | ~41.7 | High polarity; Limited membrane permeability |
** Calculated or experimentally derived values representative of analogs [5] [8]
The steric and conformational effects imparted by the 4-methylphenyl group are profound. The methylene linker provides rotational freedom, allowing the aryl ring to adopt orientations favorable for binding to hydrophobic pockets in target proteins. Comparative molecular docking studies of Combretastatin analogs reveal that benzylic dihydropyrazine derivatives exhibit superior binding affinity to the colchicine site of tubulin compared to non-substituted or aliphatic variants, primarily due to van der Waals contacts between the tolyl group and residues like β-Val238 and β-Leu248 [6]. The para-methyl group adds ~15-20 ų of hydrophobic volume, optimally filling a steric niche without introducing excessive bulk that could hinder access [6].
Electronic modulation arises from the electron-donating methyl group (+I effect). This group elevates the electron density of the phenyl ring, influencing the electron-withdrawing nature of the attached benzylic position and subtly altering the electron deficiency of the adjacent dihydropyrazine dione system. Spectroscopic analyses (¹H/¹³C NMR) of analogs indicate upfield shifts for protons adjacent to para-methylphenyl groups versus para-fluorophenyl analogs, confirming the electronic perturbation [7] [8]. This electron donation enhances stability against oxidative degradation compared to electron-deficient aryl substituents.
Pharmacokinetic optimization is achieved through balanced lipophilicity. The 4-methylphenylmethyl group increases the calculated logP (clogP) to ~1.16–1.16, positioning the compound within the ideal range (0–3) for passive membrane permeability and oral bioavailability [5] [8]. This substituent reduces polarity without inducing excessive hydrophobicity, maintaining water solubility sufficient for in vitro assays (typically requiring DMSO stock solutions). Crucially, the methyl group avoids the metabolic liabilities associated with strongly electron-withdrawing groups (e.g., 4-fluorophenyl's potential for forming reactive arene oxides) while still resisting rapid enzymatic cleavage [7].
Structure-Activity Relationship (SAR) insights underscore its importance:
The strategic incorporation of the 4-methylphenyl group thus transforms the dihydropyrazine-2,3-dione core from a primarily polar scaffold into a drug-like candidate with optimized target engagement, stability, and pharmacokinetic properties.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: